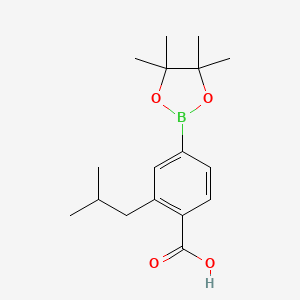
2-异丁基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)苯甲酸
描述
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C17H25BO4 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硼中子俘获治疗 (BNCT)
该化合物是硼酸的衍生物,在硼中子俘获治疗中具有应用,硼中子俘获治疗是一种用于治疗癌症的放射治疗类型。 BNCT 依赖于非放射性硼暴露于低能热中子时发生的俘获和裂变反应,产生高能α粒子杀死癌细胞 .
铃木偶联反应
芳基硼酸是铃木偶联反应的关键,铃木偶联反应是一种用于有机合成形成碳-碳键的交叉偶联反应。 该反应被广泛用于合成聚烯烃、苯乙烯和联苯,它们在医药、农药和有机材料中具有应用 .
药物转运聚合物
硼酸衍生物用于药物转运聚合物中,用于控制药物递送系统。 这些系统可以设计成以受控速率递送药物,专门针对作用部位 .
生物活性化合物的合成
您提到的化合物是各种生物活性化合物合成的中间体,例如克唑替尼,一种抗癌药物 .
有机合成中间体
该化合物也是有机合成过程中涉及亲核反应和酰胺化反应的中间体。 这些过程对于创建具有潜在药物化学应用的复杂分子至关重要 .
1H-吲唑衍生物的合成
作用机制
Target of Action
Similar compounds are known to be used as reagents to borylate arenes .
Mode of Action
It is known that similar compounds interact with their targets by borylating arenes .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of intermediates for generating conjugated copolymers .
Result of Action
Similar compounds are known to be used in the synthesis of intermediates for generating conjugated copolymers .
生化分析
Biochemical Properties
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of borylation reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound’s interaction with enzymes such as palladium catalysts enables the borylation of arenes, which is crucial for synthesizing complex organic molecules . Additionally, it can be used to prepare intermediates for generating conjugated copolymers .
Cellular Effects
The effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to target specific cellular pathways makes it a valuable tool in studying cellular responses and mechanisms . For instance, its interaction with nuclear localization signals can facilitate the targeting of proteins to the nucleus, thereby affecting gene expression and cellular function .
Molecular Mechanism
At the molecular level, 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects through binding interactions with biomolecules. It can act as a reagent in borylation reactions, where it binds to specific sites on enzymes and proteins, facilitating the transfer of boron atoms . This binding interaction can lead to enzyme inhibition or activation, depending on the context of the reaction. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with nuclear localization signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound can facilitate specific biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in borylation reactions highlights its importance in metabolic flux and the regulation of metabolite levels . Additionally, its interaction with specific enzymes can influence the overall metabolic pathways within cells .
Transport and Distribution
The transport and distribution of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s ability to target specific cellular pathways and compartments makes it a valuable tool for studying cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with nuclear localization signals can facilitate its transport to the nucleus, where it can modulate gene expression and cellular processes .
属性
IUPAC Name |
2-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-11(2)9-12-10-13(7-8-14(12)15(19)20)18-21-16(3,4)17(5,6)22-18/h7-8,10-11H,9H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVDBYRONRTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


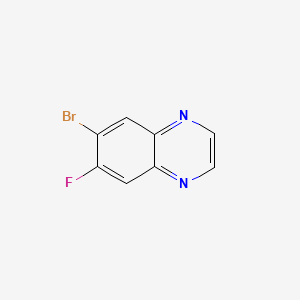
![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)
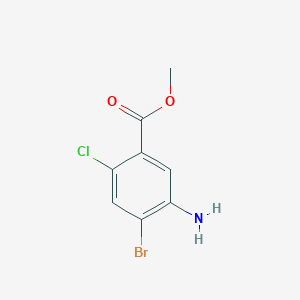
amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
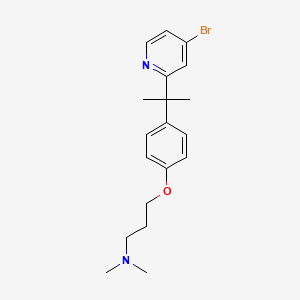

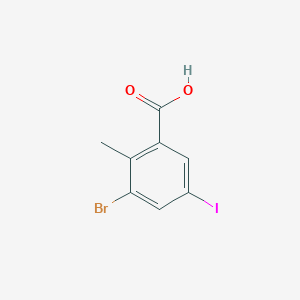
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)
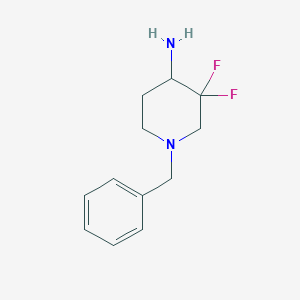
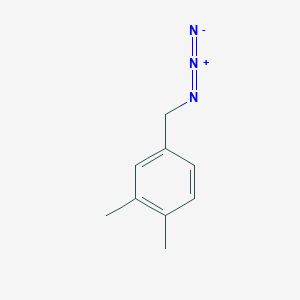
![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
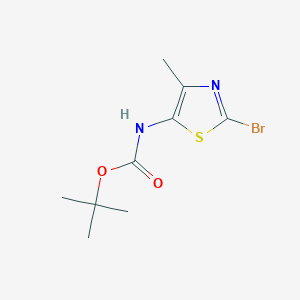
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
